1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea
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Overview
Description
1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of 3-methoxyaniline with 4-morpholinobut-2-yn-1-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea.
Reduction: Formation of 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-ene-1-yl)urea.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-3-(4-piperidinobut-2-yn-1-yl)urea
- 1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)thiourea
Uniqueness
1-(3-Methoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is unique due to its specific structural features, such as the presence of both a methoxy group and a morpholinobut-2-yn-1-yl moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-21-15-6-4-5-14(13-15)18-16(20)17-7-2-3-8-19-9-11-22-12-10-19/h4-6,13H,7-12H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQRTYODPODCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC#CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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